Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)-

Description

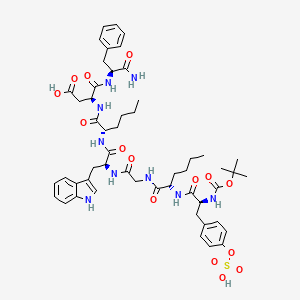

Cholecystokinin (CCK) is a peptide hormone involved in appetite regulation, gallbladder contraction, and pancreatic enzyme secretion . The synthetic fragment cholecystokinin (27-33), tert-butyloxycarbonyl-Nle(28,31)- (hereafter referred to as CCK(27-33)-Boc-Nle) corresponds to residues 27–33 of the native CCK peptide. Key structural features include:

- tert-butyloxycarbonyl (Boc) group: A protective moiety commonly used in peptide synthesis to shield reactive amine groups, enhancing stability against enzymatic degradation .

- Norleucine (Nle) substitutions: Replaces methionine residues at positions 28 and 31, likely improving resistance to oxidation and altering hydrophobicity .

This compound is part of a broader class of synthetic CCK analogs designed for research applications, including receptor binding studies and therapeutic development for obesity or gastrointestinal disorders .

Properties

CAS No. |

98640-66-5 |

|---|---|

Molecular Formula |

C52H69N9O15S |

Molecular Weight |

1092.2 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C52H69N9O15S/c1-6-8-18-37(57-48(68)40(61-51(71)75-52(3,4)5)26-32-21-23-34(24-22-32)76-77(72,73)74)46(66)55-30-43(62)56-41(27-33-29-54-36-20-14-13-17-35(33)36)49(69)58-38(19-9-7-2)47(67)60-42(28-44(63)64)50(70)59-39(45(53)65)25-31-15-11-10-12-16-31/h10-17,20-24,29,37-42,54H,6-9,18-19,25-28,30H2,1-5H3,(H2,53,65)(H,55,66)(H,56,62)(H,57,68)(H,58,69)(H,59,70)(H,60,67)(H,61,71)(H,63,64)(H,72,73,74)/t37-,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

CSXIDZJPJYRGSK-UJKKYYSESA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Other CAS No. |

98640-66-5 |

sequence |

XXGWXDF |

Synonyms |

Boc-28,31-Nle-CCK-7 Boc-Tyr(SO3H)Nle-Gly-Trp-Nle-Asp-PheNH2 cholecystokinin (27-33), tert-butyloxycarbonyl-Nle(28,31)- cholecystokinin (27-33), tert-butyloxycarbonylnorleucyl(28,31)- t-Boc(Nle(28,31))-CCK (27-33) tert-butoxycarbonyltyrosyl(sulfo)-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide tert-butyloxycarbonyl-28,31-Nle-cholecystokinin (27-33) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) as the N-terminal protecting group. The Boc strategy is advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties . The synthesis process involves repeated cycles of deprotection and coupling reactions, where the Boc group is removed using trifluoroacetic acid (TFA), and the amino acids are coupled using reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods: In industrial settings, the synthesis of peptides like Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is often carried out using automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling efficiently, producing large quantities of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: The sulfur-containing tyrosine residue can be oxidized to form sulfoxides or sulfones.

Reduction: The peptide can be reduced using agents like dithiothreitol (DTT) to break disulfide bonds.

Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur-containing tyrosine residue can produce sulfoxides or sulfones, while reduction can yield free thiols .

Scientific Research Applications

Scientific Applications of Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)-

Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)- is a peptide fragment derived from the larger cholecystokinin molecule, specifically representing the heptapeptide sequence at the C-terminal end. It is primarily synthesized in the duodenum in response to the intake of food, especially fats and proteins. This compound is classified as a gastrointestinal hormone and neuropeptide due to its involvement in both digestion and brain signaling.

Synthesis and Structure

The synthesis of Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)- typically uses solid-phase peptide synthesis techniques, which allows for precise control over the peptide's sequence and composition, ensuring its biological activity. The molecular structure is defined by its amino acid sequence and configuration, with its conformation and interaction with receptors being influenced by the presence of disulfide bonds or other structural motifs. Techniques such as nuclear magnetic resonance spectroscopy have demonstrated that this peptide can adopt specific secondary structures critical for receptor binding .

Physical and Chemical Properties

The physical and chemical properties of Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)- are essential in determining storage conditions and formulation strategies for potential therapeutic uses.

Applications

Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)- has diverse applications in scientific research:

- Receptor Binding Studies: It is used to investigate the interaction between cholecystokinin and its receptors.

- Gastrointestinal Research: It helps study the effects on gastric emptying, intestinal motility, and pancreatic secretion.

- Appetite Regulation Studies: It plays a role in examining the effects on satiety and food intake.

- Neurological Studies: It is utilized to explore the effects on anxiety, pain, and memory.

- Drug Development: It assists in developing cholecystokinin receptor agonists and antagonists for treating digestive and neurological disorders.

Mechanism of Action

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 exerts its effects by binding to cholecystokinin (CCK) receptors. These receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological responses, including enzyme secretion, gallbladder contraction, and appetite regulation . The binding of the peptide to CCK receptors activates intracellular signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar CCK Analogs

Structural Modifications and Molecular Properties

The table below compares CCK(27-33)-Boc-Nle with structurally related CCK fragments and analogs:

Key Observations:

- Fragment Length : Longer fragments (e.g., CCK(25-33)) retain more native CCK residues, which may enhance receptor affinity but increase susceptibility to degradation .

- Functional Modifications: Biotinylated or sulfonated analogs (e.g., CCK(26-33)-hydroxysulfonyl-Nle) are tailored for high-throughput screening or diagnostic applications .

Functional and Pharmacological Comparisons

Receptor Binding Affinity

- CCK(27-33)-Boc-Nle : Likely targets CCK1 (peripheral) and CCK2 (central) receptors. The Nle substitutions may mimic methionine’s role in receptor interaction while avoiding oxidation .

- CCK(26-33)-N-acetyl-Nle : The acetyl group may reduce binding affinity compared to Boc due to smaller size and lower steric hindrance .

Stability and Bioavailability

- CCK(27-33)-Boc-Nle : The Boc group and Nle substitutions likely extend half-life in vivo compared to unmodified CCK fragments .

- Sulfonated Analogs : Hydroxysulfonyl groups may improve aqueous solubility but reduce membrane permeability .

Therapeutic Potential

- Anti-Obesity Applications: CCK analogs like CCK(27-33)-Boc-Nle may suppress appetite by mimicking endogenous CCK’s satiety signaling . Marine-derived CCK-like peptides (e.g., shrimp protein hydrolysates) show similar mechanisms but lack synthetic stability .

- Diagnostic Tools: Sulfonated or biotinylated analogs are used in receptor binding assays (e.g., Eu-DTPA-PEGO-CCK4 for high-throughput screening) .

Biological Activity

Cholecystokinin (CCK) is a gastrointestinal peptide hormone that plays a crucial role in digestion and appetite regulation. The specific compound “Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)-” is a synthetic analog of CCK that has been studied for its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Cholecystokinin functions primarily through its receptors, CCK1R and CCK2R, which are G protein-coupled receptors (GPCRs). These receptors mediate various physiological responses, including gallbladder contraction, pancreatic enzyme secretion, and modulation of gastric motility. The synthetic analog CCK (27-33) exhibits activity by binding to these receptors, influencing digestive processes and satiety signals in the brain.

Pharmacological Effects

Research indicates that CCK (27-33) retains significant biological activity compared to its longer forms. Studies have shown that this peptide can stimulate pancreatic enzyme secretion and induce gallbladder contraction effectively. For instance, in a comparative study, CCK (27-33) was found to be approximately three times less potent than the full-length CCK in stimulating amylase release from pancreatic acinar cells .

Table 1: Comparative Potency of CCK Analogues

| Compound | Potency (relative to CCK-8) | Biological Activity |

|---|---|---|

| CCK (27-33) | 0.33 | Moderate stimulation of enzyme secretion |

| CCK-8 | 1.0 | Strong stimulation of enzyme secretion |

| CCK (58) | 0.75 | High stimulation of enzyme secretion |

Case Studies

- Role in Satiety : A study involving human subjects demonstrated that administration of CCK (27-33) led to a significant reduction in food intake during meal tests, supporting its role as a satiety signal . Participants receiving the peptide reported feeling fuller compared to those receiving a placebo.

- Impact on Gallbladder Function : In animal models, intravenous infusion of synthetic human CCK-33 resulted in significant gallbladder contraction and increased bile flow, indicating that the analog retains functional properties similar to natural CCK .

- Neurobiological Implications : Research has explored the implications of CCK in anxiety disorders, with findings suggesting that alterations in CCK signaling may contribute to panic disorders. The administration of CCK analogs has been linked to anxiolytic effects in animal models .

Q & A

Basic Research Questions

Q. What are the key structural features of Cholecystokinin (27-33), tert-butyloxycarbonyl-Nle(28,31)-, and how do they influence its biochemical stability?

- This peptide is a truncated analog of cholecystokinin (CCK) with tert-butyloxycarbonyl (Boc) protection at specific residues and norleucine (Nle) substitutions at positions 28 and 31. The Boc group enhances resistance to enzymatic degradation, while Nle substitutions improve metabolic stability compared to native methionine residues . Structural validation typically employs mass spectrometry (e.g., observed MW ~1251.34 Da) and circular dichroism to confirm secondary structure integrity .

Q. What experimental protocols are recommended for synthesizing and purifying this CCK analog?

- Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Boc-protected amino acids (e.g., N-Boc-Nle) are incorporated at positions 28 and 31 to prevent side reactions. Purification involves reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA), monitored at 220 nm. Purity (>95%) is confirmed via analytical HPLC and MALDI-TOF .

Q. How should researchers design in vitro assays to evaluate receptor binding affinity?

- Use radioligand displacement assays with CCK-A or CCK-B receptor-expressing cell lines (e.g., CHO cells). Compete the labeled ligand (e.g., ¹²⁵I-CCK-8) with varying concentrations of the analog. Calculate IC₅₀ values using nonlinear regression and validate specificity via receptor subtype-selective antagonists .

Advanced Research Questions

Q. How do discrepancies in reported CCK analog bioactivity arise, and how can they be resolved?

- Contradictions often stem from variations in peptide folding (e.g., sulfation status at tyrosine residues) or assay conditions (e.g., pH, ionic strength). For example, sulfated CCK-8 analogs show 1000-fold higher affinity for CCK-A receptors than non-sulfated forms . Standardize sulfation protocols (e.g., post-synthetic modification with SO₃-pyridine) and include positive controls (e.g., native CCK-33) in assays .

Q. What strategies optimize in vivo stability without compromising receptor specificity?

- Incorporate D-amino acids or polyethylene glycol (PEG) moieties at protease-sensitive sites (e.g., C-terminal amidation). Pharmacokinetic studies in rodents (e.g., plasma half-life via LC-MS/MS) can compare modified vs. unmodified analogs. Note that excessive PEGylation may reduce blood-brain barrier penetration for CNS studies .

Q. How do post-translational modifications (e.g., glycosylation) in native CCK affect comparisons with synthetic analogs?

- Native CCK undergoes prohormone convertase-mediated cleavage and sulfation. Synthetic analogs lacking these modifications may exhibit reduced activity. Co-transfect cells with prohormone convertase 2 (PC2) to mimic endogenous processing, or pre-incubate analogs with PC2 in vitro to assess cleavage patterns .

Q. What statistical approaches address variability in CCK-mediated satiety studies?

- Use mixed-effects models to account for inter-subject variability in appetite suppression assays. For example, in rodent feeding studies, normalize food intake to body weight and include covariates like baseline CCK levels. Meta-analyses of contradictory exercise-CCK studies (e.g., increased vs. decreased post-exposure levels) should weight results by cohort size and assay sensitivity .

Methodological Notes

- Structural Validation : Always cross-validate mass spectrometry data with Edman degradation or NMR (e.g., ¹H NMR for Boc group confirmation) .

- Receptor Assays : Include negative controls (e.g., CCK receptor knockout models) to confirm target specificity .

- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate publication bias in conflicting studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.